molecular formula C14H18N2O3 B6633147 N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide

Cat. No. B6633147
M. Wt: 262.30 g/mol
InChI Key: PTVBUBIRTNCVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also gained attention in the sports and fitness industry for its purported performance-enhancing effects.

Mechanism of Action

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide activates the PPARδ receptor, which plays a crucial role in regulating lipid and glucose metabolism, as well as mitochondrial function and oxidative metabolism. By activating this receptor, N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide increases the expression of genes involved in fatty acid oxidation and energy expenditure, while decreasing the expression of genes involved in lipid storage and inflammation.
Biochemical and Physiological Effects:
N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and increase HDL cholesterol levels in preclinical and clinical studies. It has also been shown to increase endurance and improve exercise capacity in animal models.

Advantages and Limitations for Lab Experiments

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide has several advantages for laboratory experiments, including its high potency and selectivity for the PPARδ receptor, as well as its ability to modulate multiple metabolic pathways. However, its long half-life and potential for off-target effects may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide, including its potential use as a treatment for metabolic and cardiovascular diseases, as well as its potential as a performance-enhancing agent in athletics. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this drug in humans.

Synthesis Methods

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide can be synthesized through a multi-step process starting with the reaction of 4-cyano-2-methoxybenzaldehyde with 2-methyl-2-butanol in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product.

Scientific Research Applications

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on metabolic and cardiovascular diseases, including diabetes, obesity, and dyslipidemia. It has also been investigated for its potential to improve endurance and performance in athletes.

properties

IUPAC Name

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-14(2,19-4)13(17)16-11-7-6-10(9-15)8-12(11)18-3/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBUBIRTNCVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NC1=C(C=C(C=C1)C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-2-methoxyphenyl)-2-methoxy-2-methylbutanamide

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